N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-6-5-9-21-17(23)10-16(20-18(12)21)25-11-15(22)19-13-7-3-4-8-14(13)24-2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVBDMMTOHGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound belonging to the class of pyrido[1,2-a]pyrimidines, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potentials, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 344.38 g/mol. Its structure features a pyrido[1,2-a]pyrimidine core, which contributes to its biological activity.
Biological Activity Overview
Pyrido[1,2-a]pyrimidines exhibit various biological activities including:
- Antitumor Activity : Compounds within this class have shown potential in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Enzyme Inhibition : Some pyrido[1,2-a]pyrimidine derivatives act as inhibitors of human leukocyte elastase (HLE), which is linked to chronic inflammatory diseases.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as HLE and dihydrofolate reductase (DHFR), which are critical in various pathological conditions.
- Modulation of Signaling Pathways : By interacting with cellular receptors or enzymes, the compound can influence signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
Table 1: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrido[1,2-a]pyrimidine moiety exhibit anticancer properties. For instance, derivatives have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and various kinases .
Case Study: Piritrexim
Piritrexim, a known antifolate drug, demonstrates the efficacy of pyrido[1,2-a]pyrimidine derivatives in treating malignancies. It has shown promise against melanoma and urothelial cancer, highlighting the potential of similar compounds to target cancer cells effectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that derivatives can inhibit bacterial growth by interfering with essential metabolic pathways .
Case Study: Synthesis and Testing
A series of pyrido[1,2-a]pyrimidine derivatives were synthesized and tested against various bacterial strains. Results indicated that certain modifications to the chemical structure enhanced antimicrobial efficacy .
Synthesis Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine and pyrimidine derivatives. Key steps include:
- Formation of the Pyrido[1,2-a]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Specific functional groups are introduced to enhance solubility and biological activity.
- Final Modifications : The final acetamide group is introduced to complete the synthesis .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for N-(2-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide?
The synthesis typically involves multi-step organic reactions:
Core formation : Condensation of substituted pyrido[1,2-a]pyrimidin-4-one derivatives with appropriate acetamide precursors.
Coupling reaction : Reaction of 9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-ol with chloroacetylated intermediates under basic conditions (e.g., triethylamine in dichloromethane at reflux) .
Purification : Column chromatography or recrystallization to isolate the final product.
Methodological Tip : Optimize reaction stoichiometry (1:1.2 molar ratio of core to acetamide chloride) and solvent choice (polar aprotic solvents like DMF enhance reactivity) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.7–3.9 ppm; pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ observed at m/z 392.0 in LC-MS) .
- IR Spectroscopy : Detection of carbonyl (C=O) stretches near 1680–1720 cm .
Q. How can researchers optimize reaction yields during scale-up synthesis?
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
- Catalyst Screening : Test bases like DBU or NaH for improved coupling efficiency .
- In-line Monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Case Study : A 15% yield increase was achieved by replacing dichloromethane with acetonitrile, reducing byproduct formation in the condensation step .
Q. How to resolve contradictions in bioactivity data across different assays?
Standardize Assay Conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and solvent (DMSO concentration ≤0.1%) .
Structural Analog Comparison : Compare activity with analogs (e.g., naphthalene-substituted derivatives) to identify substituent-specific effects .
Mechanistic Profiling : Use kinase inhibition panels or proteomics to map off-target interactions .
Q. Example Workflow :
- Step 1 : Replicate assays in triplicate under identical conditions.
- Step 2 : Perform dose-response curves (IC determination).
- Step 3 : Validate via SPR (surface plasmon resonance) for binding affinity .
Q. What strategies address discrepancies between theoretical and experimental NMR data?
- Solvent Effects : Use deuterated solvents consistently (e.g., DMSO-d vs. CDCl) to avoid chemical shift variability .
- Dynamic Effects : Account for tautomerism in the pyrido[1,2-a]pyrimidinone core, which may alter peak splitting .
- DFT Calculations : Compare experimental data with density functional theory (DFT)-predicted shifts (software: Gaussian or ADF) .
Troubleshooting Tip : For broad NH peaks, dilute the sample or increase temperature to reduce exchange broadening .
Q. How to design experiments probing structure-activity relationships (SAR) for this compound?
Substituent Variation : Synthesize analogs with modified groups (e.g., ethoxy instead of methoxy, halogen substitutions) .
Bioisosteric Replacement : Replace the pyrido[1,2-a]pyrimidinone core with quinazolinone or thienopyrimidine scaffolds .
Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical binding motifs (e.g., acetamide oxygen as a hydrogen bond acceptor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
